4-Methoxycinnamaldehyde: A Technical Guide to its Chemical Properties and Structure
4-Methoxycinnamaldehyde: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structural features of 4-Methoxycinnamaldehyde. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields. The document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for its synthesis and purification, and utilizes graphical representations to illustrate fundamental concepts.
Chemical Identity and Structure
4-Methoxycinnamaldehyde, systematically named (2E)-3-(4-methoxyphenyl)prop-2-enal, is an organic compound characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group, conjugated to an unsaturated aldehyde.[1][2][3] This structure contributes to its characteristic chemical and physical properties. The trans or (E)-isomer is the more stable and commonly encountered form.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2E)-3-(4-Methoxyphenyl)prop-2-enal[1][3] |
| Synonyms | p-Methoxycinnamaldehyde, trans-4-Methoxycinnamaldehyde, 3-(4-Methoxyphenyl)acrylaldehyde[3][4][5] |
| CAS Number | 1963-36-6, 24680-50-0 (trans-isomer)[2][4][6] |
| Molecular Formula | C₁₀H₁₀O₂[1][2][4][6] |
| Molecular Weight | 162.19 g/mol [2][4][5][6] |
| SMILES | COc1ccc(cc1)/C=C/C=O[1][3] |
| InChI | InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3/b3-2+[1][2][3] |
| InChIKey | AXCXHFKZHDEKTP-NSCUHMNNSA-N[1][2][3] |
Physicochemical Properties
4-Methoxycinnamaldehyde is a yellowish crystalline solid with a distinct spicy and floral odor.[4][7] Its physical properties are summarized in the table below.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Physical State | Yellowish crystals | [7] |
| Melting Point | 55-60 °C | [4][7] |
| Boiling Point | 277 °C (at 760 mmHg) | [7] |
| 145 °C (at 7 mmHg) | [4][7] | |
| 160 °C (at 3 mmHg) | [5] | |
| Solubility | Almost insoluble in water. Soluble in ethanol (B145695), oils, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [5][7] |
| Flash Point | 110 °C | [4] |
| Vapor Pressure | 0.001 mmHg at 25 °C (estimated) | [8] |
| logP | 2.07 | [8] |
Spectral Data
The structural elucidation of 4-Methoxycinnamaldehyde is supported by various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of 4-Methoxycinnamaldehyde exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include those for the C=O stretching of the aldehyde, C=C stretching of the alkene and aromatic ring, and C-O stretching of the methoxy group. The NIST WebBook provides access to its gas-phase IR spectrum.[9]
-
Mass Spectrometry (MS): The electron ionization mass spectrum of 4-Methoxycinnamaldehyde shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural information. This data is also available on the NIST WebBook.[2][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of 4-Methoxycinnamaldehyde. The spectrum displays distinct signals for the aldehydic proton, vinylic protons, aromatic protons, and the methoxy group protons, with characteristic chemical shifts and coupling constants.[1]
Experimental Protocols
Synthesis via Claisen-Schmidt Condensation
A widely used method for the synthesis of 4-Methoxycinnamaldehyde is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between p-anisaldehyde and acetaldehyde (B116499).[7][8]
Objective: To synthesize 4-Methoxycinnamaldehyde.
Materials:
-
p-Anisaldehyde
-
Acetaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: Dissolve p-anisaldehyde in ethanol in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.
-
Base Addition: Prepare a solution of sodium hydroxide in a mixture of ethanol and water.
-
Acetaldehyde Addition: Slowly add acetaldehyde to the reaction mixture.
-
Reaction: Allow the mixture to stir at a low temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: Once the reaction is complete, pour the mixture into cold water to precipitate the product. Collect the solid by vacuum filtration using a Büchner funnel.[8]
-
Purification: Wash the crude product with cold water to remove residual sodium hydroxide. The product can be further purified by recrystallization from ethanol.[8][11]
Purification by Recrystallization
Recrystallization is a common and effective method for purifying crude 4-Methoxycinnamaldehyde.
Objective: To purify crude 4-Methoxycinnamaldehyde.
Materials:
-
Crude 4-Methoxycinnamaldehyde
-
95% Ethanol
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude solid in a minimal amount of hot 95% ethanol in an Erlenmeyer flask.[11]
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Place the flask in an ice bath to maximize crystal formation.[11]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.[11]
-
Dry the crystals in a vacuum oven or desiccator.[11]
Reactivity and Stability
4-Methoxycinnamaldehyde is reported to be air-sensitive.[12] It is incompatible with strong oxidizing agents.[12] Hazardous decomposition products upon combustion include carbon monoxide.[12] For safe handling, it is recommended to store the compound under an inert atmosphere in a tightly closed container in a dry and well-ventilated place.[12][13]
Logical Relationship of Properties
The chemical structure of 4-Methoxycinnamaldehyde directly influences its properties and reactivity. The interplay between its functional groups dictates its behavior in chemical reactions and its spectral characteristics.
References
- 1. 4-Methoxycinnamaldehyde | C10H10O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. 4-Methoxycinnamaldehyde [webbook.nist.gov]
- 3. 4-Methoxycinnamaldehyde - Wikipedia [en.wikipedia.org]
- 4. 4-METHOXYCINNAMALDEHYDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. p-METHOXYCINNAMALDEHYDE | C10H10O2 | CID 641294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 4-METHOXYCINNAMALDEHYDE | 1963-36-6 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Methoxycinnamaldehyde [webbook.nist.gov]
- 10. 4-Methoxycinnamaldehyde [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.fi [fishersci.fi]
- 13. echemi.com [echemi.com]
